molecular formula C9H9ClN2 B1419508 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole CAS No. 24133-82-2

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Cat. No. B1419508
CAS RN: 24133-82-2
M. Wt: 180.63 g/mol
InChI Key: BRCBUGFANWKRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound with the following chemical formula: C8H7ClN2 . It belongs to the imidazole family and exhibits interesting biological properties. Imidazoles are known for their diverse applications in medicinal chemistry, including antimicrobial and antifungal activities .


Synthesis Analysis

The synthesis of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole involves specific chemical reactions. While I don’t have the exact synthetic pathway for this compound, it can be prepared through various methods, such as cyclization reactions or functional group transformations. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. Further studies are needed to optimize the synthesis process .


Molecular Structure Analysis

The molecular structure of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole core with a chlorine atom at position 2 and methyl groups at positions 1 and 7. The imidazole ring system is planar, and the chlorine substitution introduces asymmetry. Solid-state NMR techniques have been employed to verify the quality of synthesized samples .


Chemical Reactions Analysis

The reactivity of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole can be explored through its participation in various chemical reactions. Researchers have investigated its behavior under different conditions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. These studies contribute to understanding its potential applications and reactivity patterns .


Physical And Chemical Properties Analysis

  • Stability : Investigating its stability under different conditions (e.g., pH, temperature) is crucial for formulation and storage .

Scientific Research Applications

Antitubercular Applications

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole derivatives have shown significant potential as antitubercular agents. A study by Gobis et al. (2015) synthesized and evaluated a series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives, revealing high tuberculostatic activity against Mycobacterium tuberculosis strains. Some derivatives exhibited selective activity for M. tuberculosis over eukaryotic cells, suggesting their potential as novel, selective anti-tubercular agents (Gobis et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, including those similar to 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole, have been studied for their corrosion inhibition potential. Rouifi et al. (2020) synthesized new benzimidazole derivatives and assessed their inhibitory properties on carbon steel in acidic environments. The results indicated significant inhibition efficacy, suggesting these compounds' potential as corrosion inhibitors (Rouifi et al., 2020).

Antimicrobial Activity

Imidazole derivatives, including 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole, have been shown to possess antimicrobial properties. Thomas et al. (2018) reported the synthesis of imidazole derivatives with demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Thomas et al., 2018).

Anti-inflammatory and Antioxidant Properties

Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, which were evaluated for anti-inflammatory and antioxidant activities. Certain compounds demonstrated potent anti-inflammatory activity and good DPPH scavenging activity, suggesting their use as anti-inflammatory and antioxidant agents (Shankar et al., 2017).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data, such as toxicity and environmental impact, require further investigation .

Future Directions

  • Formulation : Explore formulations (e.g., solid dosage forms, topical applications) for practical use .

properties

IUPAC Name

2-chloro-1,7-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCBUGFANWKRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole
Reactant of Route 2
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole
Reactant of Route 5
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole
Reactant of Route 6
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.